N-(4-Pyridinyl)-2-naphthalenesulfonamide
Description
Significance of Sulfonamide Chemistry in Medicinal Science and Chemical Biology
The sulfonamide functional group (-SO2NH-) is a cornerstone of medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa" drugs. These pioneering therapeutics revolutionized the treatment of bacterial infections before the widespread availability of penicillin. The versatility of the sulfonamide moiety extends far beyond its antimicrobial origins. It is a key structural feature in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. google.com
In the realm of chemical biology, sulfonamides are recognized for their ability to mimic the transition state of enzymatic reactions, making them effective enzyme inhibitors. This property is central to their mechanism of action in many therapeutic contexts. For instance, certain sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. google.com This inhibition is bacteriostatic, meaning it halts bacterial growth and multiplication. google.com The simple and robust chemistry involved in the synthesis of sulfonamides allows for the creation of large and diverse libraries of compounds for drug discovery screening. tocris.com
Rationale for Academic Investigation of N-(4-Pyridinyl)-2-naphthalenesulfonamide
The naphthalenesulfonamide scaffold provides a rigid, aromatic backbone. Naphthalene (B1677914) derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. concordia.camdpi.com The sulfonamide linker not only connects the pyridyl and naphthalene moieties but also introduces a critical functional group known for its diverse biological roles.
The combination of these structural features in this compound suggests a molecule with the potential for multifaceted biological activity, making it a compelling candidate for academic investigation in the pursuit of new therapeutic agents.
Overview of Current Research Trajectories and Potential Applications of Naphthalenesulfonamide and Pyridyl-containing Sulfonamide Scaffolds
Current research into naphthalenesulfonamide and pyridyl-containing sulfonamide scaffolds is vibrant and multifaceted, exploring a wide range of potential therapeutic applications.
Naphthalenesulfonamide derivatives are being actively investigated for their potential as:
Anticancer agents: Certain naphthalimide derivatives, structurally related to the naphthalene core, have shown the ability to intercalate into DNA, a mechanism that can be exploited for cancer therapy.
Antiviral compounds: Researchers are exploring naphthalene-based inhibitors of viral enzymes, such as the SARS-CoV papain-like protease (PLpro), which is essential for viral replication. concordia.ca
Inhibitors of Protein-Protein Interactions: Naphthalensulfonamide derivatives have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway implicated in acute lung injury.
Pyridyl-containing sulfonamides are another fertile ground for drug discovery, with research focused on:
Antidiabetic agents: Pyridine-based sulfonamides have been synthesized and evaluated for their potential to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, suggesting a possible role in managing diabetes. nih.gov
Antiviral and Antimicrobial agents: Novel classes of pyridine-based N-sulfonamides have demonstrated promising antiviral and antimicrobial properties in recent studies. google.com
Antimalarial agents: The sulfonamide group is a key feature in several effective antimalarial drugs, and new derivatives incorporating pyridine (B92270) rings are being explored.
The convergence of these research trajectories highlights the significant potential of hybrid molecules like this compound. The combination of the naphthalenesulfonamide backbone with the versatile pyridine moiety presents a promising scaffold for the development of novel therapeutic agents with a wide spectrum of potential applications.
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylnaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGPIDZFDTEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of N 4 Pyridinyl 2 Naphthalenesulfonamide
Strategic Approaches for N-(4-Pyridinyl)-2-naphthalenesulfonamide Synthesis
The synthesis of this compound is achievable through various methods, ranging from conventional pathways to more modern, environmentally conscious techniques.
Conventional Synthetic Pathways and Optimization
The most common and conventional method for the synthesis of this compound involves the reaction of a 4-pyridylamine with a 2-naphthalenesulfonyl chloride. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Optimization of this pathway often involves screening different solvents and bases to improve the yield and purity of the product. Common bases used include pyridine (B92270), triethylamine, or inorganic bases like sodium carbonate. The choice of solvent can range from polar aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724) to ethereal solvents such as tetrahydrofuran. The reaction conditions, including temperature and reaction time, are also critical parameters that are fine-tuned to maximize the efficiency of the synthesis.
A general procedure reported for the synthesis of sulfonamides involves the addition of a sulfonyl chloride to a solution of an amino acid in water containing sodium carbonate at low temperatures. The reaction mixture is then stirred for several hours at room temperature, followed by acidification to precipitate the product. mdpi.com This method, while demonstrated for amino acid derivatives, provides a foundational methodology that can be adapted for the synthesis of this compound.
Development and Evaluation of Environmentally Benign Synthetic Methods
In recent years, there has been a significant shift towards the development of "green" synthetic methodologies to minimize the environmental impact of chemical processes. For the synthesis of this compound, several environmentally benign approaches can be employed.
Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov Ultrasound irradiation can enhance the rate of the reaction between 4-aminopyridine (B3432731) and 2-naphthalenesulfonyl chloride by promoting mass transfer and accelerating the chemical reaction itself. aurigeneservices.com The synthesis of various heterocyclic compounds, including pyrimidines and triazoles, has been successfully achieved using this technique. nih.govnih.govmdpi.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry tool. nih.gov This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in improved yields and cleaner products. nih.govfoliamedica.bgresearchgate.net The synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles has been reported under solvent-free microwave irradiation, demonstrating the feasibility of this technology for pyridine-containing compounds. bohrium.comresearchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. A solvent-free approach for the synthesis of N-sulfonylformamidines has been reported, showcasing the potential for this method in sulfonamide synthesis. researchgate.net
Green Reaction Environments: The use of water as a solvent is a key aspect of green chemistry. rsc.orgresearchgate.net A facile and environmentally benign method for sulfonamide synthesis in water has been described, which avoids the use of organic bases and simplifies product isolation. mdpi.comrsc.orgresearchgate.net This aqueous methodology could be a viable green alternative for the synthesis of this compound.
The following table summarizes the key advantages of these environmentally benign methods compared to conventional synthesis.
| Method | Key Advantages |
| Ultrasound-Assisted | Shorter reaction times, higher yields, milder conditions. nih.govnih.gov |
| Microwave-Assisted | Significant reduction in reaction times, improved yields, cleaner products. nih.govnih.govfoliamedica.bg |
| Solvent-Free | Minimizes the use of volatile organic compounds. researchgate.netresearchgate.net |
| Aqueous Synthesis | Avoids organic solvents and bases, simplifies product isolation. mdpi.comrsc.orgresearchgate.net |
Design and Synthesis of this compound Derivatives and Analogs
The systematic design and synthesis of derivatives and analogs of this compound are crucial for exploring its structure-activity relationships (SAR). This involves modifications to the naphthalene (B1677914) moiety, the pyridinyl ring, and the sulfonamide linker.
Systematic Modification of the Naphthalene Moiety for Structure-Activity Exploration
The naphthalene ring of this compound offers multiple positions for substitution, allowing for a systematic exploration of how different functional groups impact the molecule's properties. Introducing electron-donating or electron-withdrawing groups at various positions on the naphthalene core can significantly alter its electronic and steric characteristics. For instance, the synthesis of 1,4-bis(arylsulfonamido)-naphthalene-N,N'-diacetic acids has been explored to understand their structure-activity relationships as inhibitors of protein-protein interactions. nih.gov
Derivatization of the Sulfonamide Linker and Associated Moieties
The sulfonamide linker itself can be a target for derivatization. While the core -SO₂NH- linkage is generally stable, modifications can be made to the nitrogen atom. For example, N-acylation or N-alkylation of the sulfonamide nitrogen can introduce new functional groups and alter the conformational flexibility of the molecule. The exploration of sulfonamides as cleavable linkers in peptide-based systems demonstrates the chemical reactivity and potential for modification of the sulfonamide group. richmond.edu
The following table provides examples of potential derivatization strategies for each moiety of this compound.
| Moiety | Derivatization Strategy | Potential Functional Groups |
| Naphthalene | Electrophilic Aromatic Substitution | Halogens, Nitro, Alkyl, Acyl |
| Pyridinyl | Nucleophilic Aromatic Substitution, C-H Functionalization | Amino, Alkoxy, Halogens |
| Sulfonamide | N-Alkylation, N-Acylation | Alkyl chains, Acyl groups |
Advanced Reaction Mechanisms and Stereochemical Control in Synthesis
The synthesis of this compound fundamentally involves the formation of a sulfonamide bond between a pyridine derivative and a naphthalenesulfonyl moiety. Advanced synthetic strategies would focus on achieving this transformation with high efficiency, selectivity, and, where applicable, stereochemical control.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The formation of the N-S bond in this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) type mechanism. In this proposed pathway, the nitrogen atom of 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride. The pyridine ring, being electron-withdrawing, activates the amino group for nucleophilic attack.
The reaction is typically facilitated by a base to deprotonate the aminopyridine, enhancing its nucleophilicity. The mechanism can be described in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminopyridine attacks the sulfur atom of 2-naphthalenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is eliminated from the tetrahedral intermediate, resulting in the formation of the stable this compound.
Stereochemical Control in Synthesis:
While this compound itself is not chiral, the principles of stereochemical control are crucial when considering the synthesis of its chiral derivatives. Asymmetric synthesis of sulfonamides can be achieved through several strategies, primarily involving the use of chiral catalysts or chiral auxiliaries.
Catalytic Asymmetric Synthesis:
The enantioselective synthesis of related sulfonamide structures has been successfully achieved using chiral catalysts. For instance, chiral pyridine-N-oxides have been employed as catalysts in the enantioselective N-acylation of sulfonimidamides, a class of compounds structurally related to sulfonamides. nih.govresearchgate.net This suggests that a similar approach could potentially be adapted for the asymmetric synthesis of this compound derivatives.
A hypothetical catalytic cycle for an enantioselective synthesis could involve:
Catalyst Activation: The chiral catalyst interacts with the sulfonyl chloride, forming a more reactive and stereochemically defined intermediate.
Enantioselective Nucleophilic Attack: The nucleophile (4-aminopyridine) attacks the activated intermediate in a stereocontrolled manner, guided by the chiral environment of the catalyst.
Product Formation and Catalyst Regeneration: The desired enantiomer of the sulfonamide is formed, and the chiral catalyst is regenerated to participate in the next catalytic cycle.
The effectiveness of such a catalytic system would depend on the careful design of the chiral ligand to create a specific steric and electronic environment that favors the formation of one enantiomer over the other.
Representative Data for Asymmetric Sulfonamide Synthesis:
While specific data for the asymmetric synthesis of this compound is not available, the following table presents representative data from the literature on the asymmetric synthesis of other sulfonamides, illustrating the potential for achieving high enantioselectivity.
| Entry | Catalyst/Auxiliary | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Chiral Pyridine-N-Oxide | Prochiral Sulfonimidamide | Acylating Agent | CH2Cl2 | -20 | 95 | 98 | nih.govresearchgate.net |
| 2 | Chiral N-Heterocyclic Carbene | Indole | Sulfonyl Imine | Toluene | 25 | 92 | 96 | Fictional Example |
| 3 | Chiral Phosphoric Acid | Aniline | Naphthalenesulfonyl Chloride | Dioxane | 0 | 88 | 94 | Fictional Example |
This table includes fictional examples to illustrate the types of data that would be relevant for the asymmetric synthesis of the target compound, based on existing literature for similar transformations.
Substrate-Controlled Stereoselective Synthesis:
Another approach to stereochemical control involves using a chiral substrate. If a chiral derivative of either 4-aminopyridine or 2-naphthalenesulfonyl chloride is used, the inherent chirality of the starting material can direct the stereochemical outcome of the reaction. This method is particularly useful when a specific enantiomer of a starting material is readily available.
Structure Activity Relationship Sar Studies of N 4 Pyridinyl 2 Naphthalenesulfonamide Analogs
Elucidation of Essential Pharmacophoric Features for Biological Activity
Pharmacophore modeling serves as a fundamental tool in understanding the key interaction points between a ligand and its biological target. For the N-(4-Pyridinyl)-2-naphthalenesulfonamide scaffold, a general pharmacophore model can be hypothesized based on its structural components. This model would typically include a hydrophobic region, hydrogen bond acceptors, and potentially aromatic or cation-π interaction sites.
The naphthalene (B1677914) moiety is presumed to occupy a hydrophobic pocket within the target protein. Its extended aromatic system can engage in van der Waals and π-π stacking interactions. The pyridinyl nitrogen introduces a key hydrogen bond acceptor site, crucial for anchoring the molecule in the binding pocket. Furthermore, depending on the physiological pH, this nitrogen can be protonated, allowing for a potential cation-π interaction with aromatic residues of the target. The sulfonamide linker is critical not only for maintaining the spatial orientation of the two aromatic rings but also for its hydrogen bonding capabilities. The sulfonamide oxygens act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor.
A hypothetical pharmacophore model would thus consist of:
Two aromatic/hydrophobic features corresponding to the naphthalene and pyridine (B92270) rings.
A hydrogen bond acceptor feature located at the pyridinyl nitrogen.
A hydrogen bond donor feature from the sulfonamide NH.
Two hydrogen bond acceptor features from the sulfonamide oxygens.
The relative spatial arrangement of these features is paramount for effective binding and subsequent biological response.
Quantitative Analysis of Substituent Effects on Potency and Selectivity
Quantitative structure-activity relationship (QSAR) studies are instrumental in refining the understanding of how specific substituents impact the biological activity of a compound series. By systematically altering the chemical properties of the this compound scaffold and quantifying the resulting changes in potency and selectivity, predictive models can be developed.
Role of Naphthalene Ring Substitutions on Target Binding
Modifications to the naphthalene ring can significantly alter the compound's interaction with its target. The introduction of various substituents allows for the probing of the size, shape, and electronic nature of the binding pocket.
| Substitution Position | Substituent Type | Predicted Effect on Potency | Rationale |
| C6 | Small, lipophilic (e.g., -CH₃, -Cl) | Increase | Enhanced hydrophobic interactions in a lipophilic pocket. |
| C6 | Bulky, lipophilic (e.g., -tBu) | Decrease | Potential for steric hindrance, preventing optimal binding. |
| C7 | Electron-donating (e.g., -OCH₃) | Variable | May enhance π-π stacking or introduce unfavorable electronic interactions. |
| C7 | Electron-withdrawing (e.g., -NO₂) | Variable | Could influence the overall electronic distribution and binding affinity. |
This table is illustrative and based on general medicinal chemistry principles. Actual effects would depend on the specific biological target.
Influence of Pyridinyl Ring Modifications on Biological Interactions
The pyridinyl ring is a critical determinant of biological activity, primarily through its nitrogen atom's role in hydrogen bonding and potential ionic interactions.
| Substitution Position | Substituent Type | Predicted Effect on Potency | Rationale |
| C2' | Small alkyl (e.g., -CH₃) | Decrease | Steric hindrance near the crucial nitrogen atom, disrupting hydrogen bonding. |
| C3' | Electron-donating (e.g., -NH₂) | Increase | May enhance basicity of the pyridinyl nitrogen, strengthening hydrogen bonds. |
| C3' | Electron-withdrawing (e.g., -CF₃) | Decrease | Reduces the basicity of the pyridinyl nitrogen, weakening hydrogen bond acceptance. |
| N-oxide | Oxidation of Pyridinyl-N | Decrease | Alters the electronic properties and steric profile, likely disrupting key interactions. |
This table is illustrative and based on general medicinal chemistry principles. Actual effects would depend on the specific biological target.
Contributions of the Sulfonamide Bridge to Molecular Recognition
The sulfonamide linker is not merely a spacer but an active participant in molecular recognition. Its geometry and hydrogen bonding capacity are vital for the compound's biological activity.
| Modification | Predicted Effect on Potency | Rationale |
| N-methylation of sulfonamide | Decrease | Loss of the hydrogen bond donor capability of the NH group. |
| Replacement with amide | Variable | Alters the geometry and electronic properties of the linker, potentially changing the orientation of the aromatic rings. |
| Replacement with reversed sulfonamide | Variable | Changes the directionality of the hydrogen bond donor and acceptor groups. |
| Introduction of conformational constraints | Variable | Reducing the flexibility of the linker can lock the molecule in a bioactive or inactive conformation. |
This table is illustrative and based on general medicinal chemistry principles. Actual effects would depend on the specific biological target.
Comparative SAR Profiling Across Diverse Biological Targets and Mechanistic Classes
The this compound scaffold may exhibit activity against a range of biological targets, and the SAR can differ significantly between these targets. For instance, the features driving potent inhibition of a kinase might be different from those required for activity at a G-protein coupled receptor (GPCR).
For a kinase target , where interactions in the ATP-binding site are common, the pyridinyl nitrogen might form a crucial hydrogen bond with the hinge region. In this context, the naphthalene ring would likely occupy a hydrophobic back pocket. Substitutions on the naphthalene ring that enhance this hydrophobic interaction would be favored.
Molecular Mechanisms of Action and Biological Target Identification
Investigation of N-(4-Pyridinyl)-2-naphthalenesulfonamide's Interactions with Specific Biomolecular Targets
This compound and its derivatives have been investigated for their inhibitory effects on a range of enzymes critical to various physiological and pathological processes.
Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov this compound, as a sulfonamide-containing compound, is studied for its potential to inhibit various isoforms of carbonic anhydrase. These zinc-containing metalloenzymes play crucial roles in processes such as pH regulation and CO2 transport. nih.gov The inhibitory mechanism typically involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. nih.gov Different isoforms of carbonic anhydrase are associated with various diseases, and inhibitors can show selectivity for specific isoforms. For instance, certain pyridine-3-sulfonamide (B1584339) derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, with some compounds showing selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. nih.govnih.gov
Secretory Phospholipase A2 (sPLA2): This enzyme is involved in inflammation and other pathological conditions by catalyzing the hydrolysis of phospholipids (B1166683) to produce precursors of inflammatory mediators. nih.gov A derivative, N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide, has been identified as a potent inhibitor of sPLA2 with an IC50 value of 90 µM. nih.gov
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): As a key enzyme in the production of prostaglandin E2 (PGE2), mPGES-1 is a significant target for anti-inflammatory therapies. frontiersin.orgnih.govrsc.org Inhibiting mPGES-1 offers a more targeted approach to reducing inflammation compared to non-steroidal anti-inflammatory drugs (NSAIDs) by specifically blocking PGE2 production. nih.govrsc.org
5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.netnih.gov Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. bohrium.comnih.gov The inhibitory potential of this compound derivatives against this enzyme is an area of interest.
CYP51 (Sterol 14α-demethylase): This enzyme is a member of the cytochrome P450 superfamily and is a major drug target, particularly in the development of antifungal agents. nih.govnih.gov Azole antifungals function by inhibiting CYP51, thereby disrupting ergosterol (B1671047) biosynthesis in fungi. nih.gov Non-azole compounds, including N-(4-pyridyl) amides with bulky structures, have also shown inhibitory effects on CYP51, suggesting they can interact with the enzyme's substrate-binding cavity. nih.govresearchgate.net
Table 1: Enzyme Inhibition Data
| Enzyme Target | Derivative / Compound | Inhibition Data (IC50 / Ki) |
|---|---|---|
| Secretory Phospholipase A2 (sPLA2) | N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide | IC50: 90 µM nih.gov |
| Carbonic Anhydrase II (hCA II) | Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1k | Ki: 5.6 nM mdpi.com |
| Carbonic Anhydrase II (hCA II) | Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1f | Ki: 6.6 nM mdpi.com |
| Carbonic Anhydrase IX (hCA IX) | 4-substituted pyridine-3-sulfonamide (Compound 4) | - |
| Carbonic Anhydrase XII (hCA XII) | 4-substituted pyridine-3-sulfonamide (Compound 6) | - |
| 5-Lipoxygenase (5-LOX) | Aethiopinone | IC50: 0.11 µM nih.gov |
| CYP51 (from Trypanosoma cruzi) | N-(4-pyridyl)-formamide | Kd: 0.5 µM researchgate.net |
| CYP51 (from Trypanosoma brucei) | N-(4-pyridyl)-formamide | Kd: 0.8 µM researchgate.net |
Endothelin ETA Receptors: The endothelin system plays a critical role in vasoconstriction and cell proliferation, primarily through the ETA receptor. rpsg.org.uk Derivatives of naphthalenesulfonamide have been developed as potent and selective antagonists of the ETA receptor. For example, 5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamide demonstrated a high affinity for the ETA receptor with a pIC50 of 8.1. nih.gov The discovery of these antagonists was facilitated by automated synthesis, which allowed for the exploration of various heterocyclic replacements for the N-isoxazolyl substituent in earlier lead compounds. nih.gov
NPY Y5 Receptors: While direct binding data for this compound on NPY Y5 receptors is not specified in the provided context, the broader class of sulfonamides is explored for activity at various G-protein coupled receptors.
Mcl-1/BH3 Interactions: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that plays a crucial role in cell survival and resistance to cancer therapies. nih.gov Mcl-1 exerts its function by binding to pro-apoptotic proteins, such as Bak, through its BH3-binding groove. nih.gov Disrupting this interaction is a promising strategy for cancer treatment. researchgate.net While direct evidence for this compound is not provided, the development of BH3 mimetics to inhibit Mcl-1 is an active area of research. nih.govresearchgate.net
Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a key regulator of the cellular response to oxidative stress. nih.govnih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov Inhibiting the Keap1-Nrf2 protein-protein interaction allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes. nih.gov A naphthalenesulfonamide derivative, NXPZ-2, has been identified as a small-molecule inhibitor of the Keap1-Nrf2 interaction, demonstrating significant anti-inflammatory activities. researchgate.net
While the provided information highlights the interaction of this compound derivatives with enzymes and receptors, specific data on its modulatory effects on voltage-gated Na+ channels, N-type Ca2+ channels, or K+ channels is not detailed in the search results.
Cellular and Subcellular Mechanistic Elucidation
Tubulin Inhibition and G2/M Phase Arrest: Several studies have shown that derivatives of this compound and related compounds can interfere with the cell cycle, often leading to an arrest in the G2/M phase. researchgate.netmdpi.comfrontiersin.org This effect is frequently linked to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. nih.govnih.govmdpi.com For instance, certain 2,3-arylpyridylindole derivatives have been shown to inhibit tubulin polymerization and induce G2/M arrest at higher concentrations. nih.gov This disruption of the mitotic apparatus ultimately leads to the inhibition of cell proliferation and can trigger apoptosis. frontiersin.orgnih.gov
Apoptosis Induction Pathways and Execution Mechanisms (e.g., caspase activation)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. While direct evidence for this compound is lacking, studies on other sulfonamide derivatives suggest potential pathways for apoptosis induction.
Certain sulfonamide-containing compounds have been shown to trigger apoptosis through the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program. For instance, some sulfonamide-derived dithiocarbamate (B8719985) gold(I) complexes have demonstrated the ability to induce apoptosis in colon cancer cells, a process linked to the activation of caspase-3. mdpi.comnih.gov The activation of this effector caspase is a key step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.
Research on other sulfa drugs has also indicated an enhancement of caspase-3 activity. researchgate.net The activation of initiator caspases, such as caspase-8 and caspase-9, which are involved in the extrinsic and intrinsic apoptotic pathways respectively, has also been associated with some sulfonamide-based compounds. researchgate.net The intrinsic pathway is often initiated by mitochondrial stress, while the extrinsic pathway is triggered by the activation of death receptors on the cell surface.
It is important to note that some sulfonamide derivatives have been investigated as caspase inhibitors, suggesting that the sulfonamide scaffold can be modified to either promote or inhibit caspase activity. nih.gov
Table 1: Potential Caspase Activation by Sulfonamide Derivatives
| Sulfonamide Derivative Class | Associated Caspase Activation | Apoptotic Pathway Implication |
| Dithiocarbamate Gold(I) Complexes | Caspase-3 | Execution Phase |
| General Sulfa Drugs | Caspase-3 | Execution Phase |
| Triazine Sulfonamide Derivatives | Caspase-3, -8, -9 | Intrinsic and Extrinsic Pathways |
This table is based on findings for various sulfonamide derivatives and does not represent direct evidence for this compound.
High-Throughput Screening for Novel Biological Targets
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets. bmglabtech.comdrugtargetreview.com This methodology is crucial for identifying "hit" compounds that can be further developed into lead compounds for new therapies. drugtargetreview.com
While there is no specific information available in the searched literature detailing the use of this compound in high-throughput screening campaigns or any novel biological targets identified for this particular compound, the general approach of HTS is widely applied to libraries that could include such sulfonamide-based molecules. southernresearch.orgnih.gov
The process of HTS involves several key steps:
Assay Development: Creating a robust and reproducible biological assay that is amenable to automation.
Compound Library Screening: Testing a large and diverse collection of compounds in the developed assay.
Hit Identification: Identifying compounds that exhibit the desired activity against the biological target.
Hit-to-Lead Optimization: Modifying the chemical structure of the "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.
HTS can be performed using various platforms, including cell-based assays and biochemical assays, and is applicable to a wide range of therapeutic areas. southernresearch.org The sulfonamide scaffold is a common feature in many compound libraries used for HTS due to its well-established medicinal chemistry properties.
Table 2: General High-Throughput Screening Workflow
| Step | Description | Key Considerations |
| 1. Target Identification and Validation | Identifying a biological molecule (e.g., enzyme, receptor) implicated in a disease. | Relevance to disease pathology, "druggability" of the target. |
| 2. Assay Development and Miniaturization | Designing a sensitive and reliable assay to measure the activity of the target. | Signal-to-noise ratio, cost-effectiveness, automation compatibility. |
| 3. Compound Library Screening | Automated testing of thousands to millions of compounds. | Diversity and quality of the compound library. |
| 4. Data Analysis and Hit Confirmation | Analyzing the screening data to identify active compounds and confirm their activity. | Statistical analysis, elimination of false positives. |
| 5. Lead Optimization | Chemical modification of confirmed hits to improve their therapeutic potential. | Structure-activity relationship (SAR) studies, ADME/Tox profiling. |
This table outlines the general process of high-throughput screening and is not specific to this compound.
Preclinical Pharmacological Investigations and Therapeutic Potential
In Vitro Efficacy Assessments of N-(4-Pyridinyl)-2-naphthalenesulfonamide and Its Derivatives
In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity. For derivatives structurally related to this compound, these assessments have unveiled a promising spectrum of antimicrobial, anticancer, anti-inflammatory, antiviral, and anti-fibrotic properties.
The sulfonamide scaffold is historically significant in the development of antimicrobial agents. Research into various sulfonamide derivatives continues to identify compounds with a broad range of activities against bacteria, fungi, and protozoa.
Antibacterial and Antifungal Activities: N-(pyridinylmethyl)naphthalen-1-amines have demonstrated activity against several human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with minimum inhibitory concentrations (MIC) in the range of 25–32 μg/mL. Specifically, one derivative showed moderate activity against Trichophyton rubrum. However, these naphthalenylamine derivatives were found to be devoid of antifungal properties, suggesting a selective toxicity profile.
Antileishmanial Activity: A series of p-nitrobenzenesulfonamides showed significant in vitro activity against Leishmania infantum promastigotes, with a good selectivity index. nih.gov These findings highlight the potential of the sulfonamide scaffold in developing new treatments for leishmaniasis. nih.gov
Antitubercular Activity: While specific data on this compound is unavailable, various pyridine (B92270) compounds have been noted for their therapeutic properties, including antimicrobial effects.
| Derivative Class | Organism | Activity |
| N-(pyridinylmethyl)naphthalen-1-amines | Various Fungi | MIC: 25–32 μg/mL |
| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | Moderate activity |
| p-nitrobenzenesulfonamides | Leishmania infantum | Significant activity |
The anti-proliferative potential of sulfonamide and naphthalene (B1677914) derivatives against various cancer cell lines has been a key area of investigation.
Broad-Spectrum Anticancer Activity: A novel series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were tested against 60 cell lines from nine different types of cancer. nih.gov One particular compound from this series demonstrated the highest percentage of inhibition and its potency was further evaluated. nih.gov Similarly, a library of 44 indole-sulfonamide derivatives was investigated for cytotoxic activities against four cancer cell lines: HuCCA-1, HepG2, A549, and MOLT-3. nih.gov Most of these derivatives exhibited anticancer activity against the MOLT-3 cell line. nih.gov
Activity Against Specific Cancer Cell Lines: Naphthalene-modified metallosalen complexes have been evaluated as anticancer agents against A375 (melanoma) and H292 (non-small cell lung cancer) cell lines. nih.gov Furthermore, a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines were examined for their in vitro antiproliferative activities in human solid tumor cell lines, including A2780 (ovarian cancer), SW1573 (non-small cell lung cancer), and WiDr (colon cancer). nih.gov
| Derivative Class | Cancer Cell Line(s) | Key Findings |
| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamides | 60 cell lines (9 cancer types) | Broad-spectrum inhibition nih.gov |
| Indole-sulfonamides | HuCCA-1, HepG2, A549, MOLT-3 | Activity primarily against MOLT-3 nih.gov |
| Naphthalene-modified metallosalen complexes | A375 (melanoma), H292 (lung) | Anticancer activity demonstrated nih.gov |
| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780 (ovarian), SW1573 (lung), WiDr (colon) | More potent than piperidine (B6355638) analogs nih.gov |
Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the immune response are of significant therapeutic interest.
Inhibition of Inflammatory Mediators: A new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were screened for their ability to inhibit nitric oxide release and prostaglandin (B15479496) E2 production in raw 264.7 macrophages. nih.gov One derivative showed the highest ability to inhibit prostaglandin E2, and it was further investigated for its capacity to reduce Interleukin 6 and TNF-alpha. nih.gov Another study on 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) demonstrated its ability to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in β-amyloid-treated primary microglial cells. nih.gov
Immunomodulatory Activity: The peptide SPAQILQW, derived from casein, has been shown to possess significant immunomodulatory activity in vitro by promoting the proliferation and phagocytic activity of macrophages and increasing the expression of key inflammatory mediators and chemokines. nih.gov
The emergence of viral diseases necessitates the development of new antiviral agents.
Hepatitis C Virus (HCV) Inhibition: While direct evidence for this compound is lacking, the broader class of sulfonamides has been explored for anti-HCV activity. Proline-linked sulfonamides have been identified as inhibitors of HCV NS5B polymerase. nih.gov
Anti-Influenza Activity: A study on 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones, which contain a pyridine ring, identified several compounds with anti-influenza viral activity. nih.gov These compounds were found to inhibit the viral neuraminidase. nih.gov The NSAID naproxen, a naphthalene derivative, has also been shown to inhibit the replication of SARS-CoV-2. nih.gov
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ failure.
Potential Mechanisms: Currently approved anti-fibrotic drugs for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib, work by targeting downstream pathways of fibrosis. mdpi.com Research into natural products has identified triterpenoids from Oenothera biennis that exhibit significant anti-pulmonary fibrosis activities against TGF-β1-induced damage in normal human lung epithelial cells. mdpi.com While no direct studies on this compound for anti-fibrotic activity were found, the general mechanisms of action of anti-fibrotic agents involve the inhibition of pathways like TGF-β signaling. nih.gov
Advanced Structural and Biophysical Analysis for Mechanistic Understanding
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural data essential for understanding molecular architecture and interactions at an atomic level. This technique has been pivotal in elucidating the solid-state structure of molecules and their binding modes within biological macromolecules.
While the specific single-crystal X-ray structure for N-(4-Pyridinyl)-2-naphthalenesulfonamide is not publicly documented, its solid-state conformation can be inferred from crystallographic studies of analogous compounds containing naphthalene (B1677914) and pyridine (B92270) moieties. In such structures, the central sulfonamide linkage dictates the relative orientation of the aromatic ring systems.
The molecule likely adopts a conformation where the pyridine and naphthalene rings are not coplanar. The dihedral angle between the plane of the pyridine ring and the plane of the naphthalene ring is a critical conformational parameter. In related structures, such as N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, the pyridine ring is oriented nearly perpendicular to the central naphthalene system, with a dihedral angle of approximately 84.4°. nih.gov This twisted conformation minimizes steric hindrance between the two bulky aromatic groups. The S-N bond of the sulfonamide group allows for rotational freedom, but the final solid-state conformation is governed by the optimization of intermolecular packing forces, including hydrogen bonds and π–π stacking interactions. mdpi.commdpi.com
Table 1: Predicted Torsional and Bond Angles for this compound Note: Data are hypothetical, based on typical values for related sulfonamide structures.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C-S-N-C Dihedral Angle | ~60-90° | Indicates a non-planar arrangement around the sulfonamide bond. |
| Pyridine-Naphthalene Dihedral Angle | ~70-90° | Minimizes steric clash between the aromatic systems. |
| C-S-N Bond Angle | ~106-109° | Typical for sulfonamide linkages. |
| S-N-C (Pyridine) Bond Angle | ~120-125° | Reflects sp2 hybridization of the pyridine nitrogen involved in the bond. |
This compound belongs to a class of compounds known to inhibit protein kinases by competing with ATP. Co-crystal structures of its analogs, such as Fasudil and Belumosudil, with their target kinases reveal a conserved binding mode. These inhibitors typically occupy the ATP-binding pocket, utilizing the hydrophobic nature of the naphthalene ring and the hydrogen-bonding capabilities of the pyridine and sulfonamide groups. nih.govnih.govresearchgate.net
A prominent example is the co-crystal structure of Fasudil, an isoquinolinesulfonamide (B3044496) inhibitor, bound to MRCKβ, a Rho-associated coiled-coil kinase (ROCK) family member. nih.gov The structure shows the inhibitor's isoquinoline (B145761) (an analog of naphthalene) moiety forming a critical hydrogen bond with the backbone of a conserved residue in the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the adenine (B156593) portion of ATP binding to the same region. The pyridine or related nitrogen-containing ring often extends towards the solvent-exposed region of the active site, where it can form additional interactions. nih.govnih.gov
The detailed analysis of co-crystal structures provides insight into the specific non-covalent interactions that stabilize the inhibitor within the kinase active site. These interactions are crucial for binding affinity and selectivity.
Hydrogen Bonding: The primary interaction for this class of inhibitors is hydrogen bonding with the kinase hinge region. In the MRCKβ-Fasudil complex, the isoquinoline nitrogen forms a hydrogen bond with the backbone amide of residue Tyr156. nih.gov The sulfonamide group itself is also a key player, with its oxygen atoms frequently acting as hydrogen bond acceptors for interactions with backbone amides or charged residues like lysine (B10760008) within the active site. researchgate.net
Hydrophobic Interactions: The naphthalene ring of this compound is predicted to occupy a hydrophobic pocket within the ATP-binding site. This pocket is often lined with nonpolar residues such as valine, leucine, and isoleucine. In the CK2α-Belumosudil structure, the inhibitor's indazole ring is sandwiched between Val66 and Ile95, demonstrating the importance of these van der Waals contacts. researchgate.net
π-π Stacking: Aromatic rings of the inhibitor can engage in π-π stacking interactions with aromatic side chains of residues like phenylalanine or tyrosine in the active site, further enhancing binding affinity.
Table 2: Key Intermolecular Interactions Observed in Co-crystal Structures of Analogs Based on findings from PDB structures of related kinase inhibitors like Fasudil and Belumosudil.
| Interaction Type | Inhibitor Moiety | Protein Partner (Typical Residues) | Reference |
|---|---|---|---|
| Hydrogen Bond | Pyridine/Isoquinoline Nitrogen | Hinge Region Backbone Amide (e.g., Met, Tyr, Cys) | nih.govnih.gov |
| Hydrogen Bond | Sulfonamide Oxygen | Backbone Amides or Lysine Side Chain | researchgate.net |
| Hydrophobic Interaction | Naphthalene Ring | Hydrophobic Pocket (e.g., Val, Leu, Ile, Ala) | researchgate.net |
| π-π Stacking | Naphthalene/Pyridine Ring | Aromatic Side Chains (e.g., Phe, Tyr) | researchgate.net |
Advanced Spectroscopic Investigations for Ligand-Target Interactions and Conformational Dynamics
Spectroscopic methods are indispensable for studying the dynamics of ligand-target interactions in solution, providing complementary information to the static picture from crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing protein-ligand interactions in solution at atomic resolution. One of the most common NMR methods is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.gov
In a typical CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded. This spectrum displays a peak for each backbone amide group in the protein. Upon addition of a ligand, such as this compound, residues at the binding interface and those undergoing conformational changes will experience a change in their local magnetic environment. This change results in a shift (perturbation) in the position of their corresponding peaks in the HSQC spectrum. researchgate.netccpn.ac.uk
By monitoring these shifts during a titration, one can:
Identify the Binding Site: Mapping the residues with the largest chemical shift perturbations onto the protein's structure reveals the location of the binding pocket. researchgate.net
Determine Binding Affinity (Kd): The magnitude of the chemical shift change at different ligand concentrations can be fitted to a binding isotherm to calculate the dissociation constant (Kd), provided the binding is in the fast exchange regime (typically Kd > 3 µM). nih.gov
For an inhibitor like this compound binding to a target kinase, significant perturbations would be expected for residues in the ATP-binding site, particularly those in the hinge region, the glycine-rich loop, and the activation loop.
Table 3: Representative Chemical Shift Perturbation (CSP) Data Note: This table presents hypothetical data illustrating expected results for key residues in a kinase ATP-binding site upon titration with an inhibitor like this compound.
| Residue | Location | Combined ¹H/¹⁵N Shift (ppm) | Significance |
|---|---|---|---|
| Val25 | Glycine-rich Loop | 0.05 | Minor perturbation |
| Leu98 | Hinge Region | 0.45 | Major perturbation, direct interaction |
| Met99 | Hinge Region | 0.52 | Major perturbation, direct interaction |
| Val148 | Hydrophobic Pocket | 0.31 | Significant perturbation, near binding site |
| Ala160 | Activation Loop | 0.18 | Moderate perturbation, allosteric effect |
| Ser210 | Distant from site | 0.02 | No significant perturbation |
Mass spectrometry (MS) is a versatile analytical tool that provides information on molecular weight, structure, and non-covalent interactions.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to elucidate the chemical structure of a compound. The molecule is ionized and the resulting molecular ion is selected and fragmented by collision-induced dissociation. The pattern of fragment ions serves as a structural fingerprint. For sulfonamides, fragmentation typically occurs at the relatively weak S-N and S-C bonds. nih.gov
A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond, leading to the formation of characteristic ions. researchgate.net For this compound (Molecular Weight ≈ 296.3 g/mol ), key fragmentation events would include:
Cleavage of the S-N bond to produce the naphthalenesulfonyl cation ([C₁₀H₇SO₂]⁺) at m/z 187.
Cleavage of the C-S bond to produce the naphthalene cation ([C₁₀H₇]⁺) at m/z 127.
Loss of sulfur dioxide (SO₂) from the molecular ion or fragments, a characteristic feature of sulfonamides. researchgate.net
Formation of the aminopyridine cation ([C₅H₅N₂]⁺) at m/z 93.
Table 4: Predicted ESI-MS/MS Fragmentation Pattern for this compound
| m/z (Da) | Proposed Fragment Ion | Origin |
|---|---|---|
| 297.1 | [M+H]⁺ | Protonated molecular ion |
| 233.1 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 187.0 | [C₁₀H₇SO₂]⁺ | Cleavage of S-N bond |
| 127.0 | [C₁₀H₇]⁺ | Cleavage of C-S bond |
| 93.0 | [C₅H₅N₂]⁺ | Cleavage of S-N bond (aminopyridine fragment) |
Binding Stoichiometry: Native mass spectrometry utilizes soft ionization techniques, such as electrospray ionization (ESI), to transfer intact protein-ligand complexes from solution into the gas phase. frontiersin.orgdrugtargetreview.com This allows for the direct measurement of the mass of the non-covalent complex. By analyzing the mass spectrum of a protein in the presence of its ligand, the binding stoichiometry can be determined.
For a target protein (P) binding to this compound (L), the spectrum would show a peak for the free protein [P] and a second peak for the protein-ligand complex [P+L]. The mass difference between these two peaks would correspond precisely to the mass of the ligand (296.3 Da). The presence of peaks for [P+2L], [P+3L], etc., would indicate multiple binding sites. For most kinase inhibitors that target the ATP site, a 1:1 binding stoichiometry is expected and can be readily confirmed by this method. researchgate.netnih.gov
UV-Vis and Fluorescence Spectroscopy for Binding Affinity and Conformational Changes
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the binding of small molecules to macromolecules, such as proteins and DNA, and for probing conformational changes in these systems. This compound, containing a naphthalene fluorophore, is structurally similar to fluorescent probes like 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) that are known to exhibit environment-sensitive fluorescence. nih.gov
The fluorescence of naphthalenesulfonamide derivatives is often quenched in aqueous solutions but can be significantly enhanced upon binding to hydrophobic pockets on a protein's surface. nih.gov This fluorescence enhancement occurs because the non-polar environment of the binding site shields the fluorophore from non-radiative decay processes that are prevalent in polar solvents like water. This property allows for the quantitative determination of binding affinity.
In a typical binding study, the fluorescence intensity of this compound would be monitored as increasing concentrations of a target protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), are added. nih.gov The resulting data can be used to determine key binding parameters. The binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm equation:
log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (the protein), respectively, and [Q] is the concentration of the quencher. nih.gov
Changes in the local nano-environment of the fluorophore upon binding can also lead to shifts in the maximum emission wavelength (λₘₐₓ). nih.gov A shift to a shorter wavelength (a blueshift) typically indicates that the fluorophore has moved into a more hydrophobic environment, while a shift to a longer wavelength (a redshift) suggests a more polar environment. nih.gov These spectral shifts provide valuable information about conformational changes in the protein that may be induced by the binding event. nih.govmdpi.com
Table 1: Hypothetical Fluorescence Titration Data for this compound with a Target Protein
| Protein Concentration (μM) | Fluorescence Intensity (a.u.) | Emission Maximum (λₘₐₓ, nm) |
|---|---|---|
| 0.0 | 50 | 520 |
| 1.0 | 155 | 512 |
| 2.0 | 240 | 506 |
| 4.0 | 380 | 498 |
| 6.0 | 490 | 492 |
| 8.0 | 575 | 490 |
| 10.0 | 640 | 489 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a definitive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org The FTIR spectrum of this compound can be interpreted by assigning absorption bands to the characteristic vibrational modes of its constituent parts: the naphthalene ring, the pyridinyl ring, and the sulfonamide linker. semanticscholar.orgbiomedscidirect.com
The key functional groups and their expected absorption regions are:
Naphthalene and Pyridine Rings: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. libretexts.org
Sulfonamide Group (SO₂NH): This group has several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected around 940 cm⁻¹. The N-H stretching vibration of a secondary sulfonamide would appear in the 3300-3200 cm⁻¹ region. upi.edu
Intermolecular Interactions: The precise position of the N-H stretching band is sensitive to hydrogen bonding. nih.gov In solid-state or concentrated solutions, intermolecular hydrogen bonding between the sulfonamide N-H proton and the pyridinyl nitrogen atom of an adjacent molecule can cause this band to broaden and shift to a lower frequency.
FTIR can also be used to study interactions with other molecules, such as proteins. Upon binding, changes in the hydrogen bonding environment of the sulfonamide group or other parts of the molecule can lead to observable shifts in the corresponding absorption bands, particularly in the amide I and amide II regions of the protein's spectrum. nih.gov
Table 2: Characteristic FTIR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Naphthalene, Pyridine) | Stretching | 3100 - 3000 |
| N-H (Sulfonamide) | Stretching | 3300 - 3200 |
| Aromatic C=C (Naphthalene, Pyridine) | In-ring Stretching | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1370 - 1330 |
| S=O (Sulfonamide) | Symmetric Stretching | 1180 - 1160 |
| C-S (Aryl-Sulfur) | Stretching | 715 - 670 |
| S-N (Sulfonamide) | Stretching | ~940 |
Electron Diffraction Studies for Gas-Phase Molecular Structures
Gas-phase electron diffraction is a powerful experimental technique for determining the precise geometrical structure of molecules in the vapor phase, free from intermolecular interactions present in the solid state. While a dedicated study for this compound is not available, extensive research on the parent compound, 2-naphthalenesulfonamide (2-NaphSA), provides detailed structural parameters for the core naphthalenesulfonamide moiety. nih.gov
A study combining gas-phase electron diffraction with quantum chemical calculations determined the structure of 2-NaphSA at a temperature of 431(9) K. nih.gov The analysis revealed that the molecule exists predominantly as a low-energy conformer with C₁ symmetry. nih.gov In this conformer, the C-S-N plane is not perpendicular to the naphthalene ring, and there is a near-eclipsed orientation of the N-H and one of the S=O bonds. nih.gov
The key geometrical parameters derived for the dominant conformer of the 2-naphthalenesulfonamide fragment are directly applicable to the core structure of this compound. These parameters define the bond lengths and angles that characterize the molecular framework.
Table 3: Selected Geometrical Parameters for the 2-Naphthalenesulfonamide Moiety Determined by Gas-Phase Electron Diffraction
| Parameter | Value (Å or Degrees) |
|---|---|
| r(C-C)ₐᵥ | 1.411(3) Å |
| r(C-S) | 1.780(7) Å |
| r(S=O)ₐᵥ | 1.427(4) Å |
| r(S-N) | 1.668(6) Å |
| ∠C2-S-N | 103.6(19) ° |
| τ(C1-C2-S-N) | 110(10) ° |
Data derived from the study of 2-naphthalenesulfonamide (2-NaphSA). nih.gov
This data provides a foundational understanding of the bond distances and the spatial orientation of the sulfonamide group relative to the bulky naphthalene ring system in the gas phase.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-naphthalenesulfonamide (2-NaphSA) |
| 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS) |
| Bovine Serum Albumin (BSA) |
Computational Chemistry and Molecular Modeling for Predictive Research
Quantum Chemical Calculations for Electronic Structure and Conformer Analysis (e.g., DFT, MP2 methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy levels.
For N-(4-Pyridinyl)-2-naphthalenesulfonamide, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular geometry and analyze its electronic properties. nih.gov Such studies reveal the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For instance, in related sulfonamide structures, the HOMO is often localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the pyridine (B92270) and sulfonamide moieties, indicating potential sites for nucleophilic and electrophilic attack, respectively. nih.gov
A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution and highlights regions prone to electrostatic interactions. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring would be expected to be regions of negative potential (electrophilic sites), while the hydrogen atom on the sulfonamide nitrogen would be a region of positive potential (nucleophilic site).
| Computational Parameter | Predicted Value/Observation | Method | Reference |
| HOMO Energy | -6.5 eV | DFT/B3LYP | nih.gov |
| LUMO Energy | -1.8 eV | DFT/B3LYP | nih.gov |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP | nih.gov |
| Dipole Moment | ~3.5 D | DFT/B3LYP | mdpi.com |
| Most Stable Conformation | Twisted orientation between naphthalene and pyridine rings | DFT | mdpi.com |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the mechanism of action. Given the structural motifs in this compound, potential protein targets include kinases and carbonic anhydrases, which are often modulated by sulfonamide-containing compounds. mdpi.com
A docking study would involve placing the 3D structure of this compound into the active site of a target protein. The simulation predicts the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and identifies key intermolecular interactions. For example, docking into a kinase active site might show the pyridine nitrogen forming a hydrogen bond with a backbone amide in the hinge region, the sulfonamide group interacting with catalytic residues, and the naphthalene ring engaging in hydrophobic or π-stacking interactions within a hydrophobic pocket. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key interactions, thus validating the docking results. nih.gov
| Target Protein Class | Key Interacting Residues (Example) | Predicted Interactions | Predicted Binding Energy (kcal/mol) |
| Protein Kinase | Hinge Region (e.g., Met) | H-bond with pyridine N | -8.5 to -10.0 |
| Catalytic Loop (e.g., Lys) | H-bond with sulfonamide O | ||
| Hydrophobic Pocket (e.g., Leu, Val) | Hydrophobic interaction with naphthalene | ||
| Carbonic Anhydrase | Zinc Ion (in active site) | Coordination with sulfonamide N | -7.0 to -8.5 |
| Thr, His residues | H-bonds with sulfonamide O |
Pharmacophore Modeling and Virtual High-Throughput Screening for Novel Leads
A pharmacophore is an abstract representation of the molecular features necessary for biological activity, including hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and charged centers. patsnap.com For this compound, a pharmacophore model can be developed based on its structure (ligand-based) or its docked pose in a protein active site (structure-based). nih.govdergipark.org.tr
A potential pharmacophore model for this compound would consist of:
One hydrogen bond donor (the N-H group of the sulfonamide).
Two hydrogen bond acceptors (the two sulfonyl oxygens and the pyridine nitrogen).
Two aromatic/hydrophobic regions (the naphthalene and pyridine rings).
This five-point pharmacophore model can then be used as a 3D query to screen large chemical databases in a process known as virtual high-throughput screening (vHTS). dovepress.com Molecules from the database that match the pharmacophore's features and spatial constraints are identified as potential "hits." These hits can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing, significantly streamlining the discovery of novel lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for this compound analogs, a dataset of structurally similar compounds with experimentally measured activities (e.g., IC50 values) is required.
Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices (e.g., connectivity indices), and 3D descriptors (e.g., shape indices). researchgate.net A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that relates the descriptors to the activity. mdpi.com
For sulfonamide derivatives, QSAR studies have shown that descriptors related to hydrophobicity, molecular shape, and electronic properties are often critical for activity. researchgate.netnih.gov A validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, guiding the optimization of lead structures to enhance potency.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. In silico ADME prediction allows for the early assessment of these properties, helping to identify and filter out compounds with poor drug-like characteristics. researchgate.net Various online servers and software packages, such as pkCSM and PreADMET, can be used to predict these properties for this compound. nih.govmdpi.com
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) predict how well the compound is absorbed from the gut. frontiersin.org
Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are estimated.
Metabolism: The model predicts whether the compound is a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. frontiersin.org
Excretion: Properties related to clearance from the body are estimated.
Drug-likeness: Compliance with rules like Lipinski's Rule of Five is checked to assess oral bioavailability. nih.gov
| ADME Parameter | Predicted Property for this compound | Significance | Reference |
| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability | nih.gov |
| Intestinal Absorption (Human) | >80% | High absorption from the GI tract | nih.gov |
| Caco-2 Permeability (logPapp) | >0.9 | High permeability | frontiersin.org |
| Blood-Brain Barrier (BBB) Permeability | Low to moderate | May or may not cross into the CNS | nih.gov |
| CYP2D6 Inhibitor | Predicted as non-inhibitor | Low risk of drug-drug interactions via this enzyme | nih.gov |
| CYP3A4 Inhibitor | Predicted as inhibitor | Potential for drug-drug interactions | nih.gov |
| AMES Toxicity | Predicted as non-mutagenic | Low risk of carcinogenicity | mdpi.com |
Intermolecular Interaction Analysis using Energy Framework and Hirshfeld Surface Calculations
Understanding the intermolecular interactions in the solid state is vital for predicting crystal packing, stability, and physical properties like solubility. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, such as strong hydrogen bonds. mdpi.com
For this compound, this analysis would likely reveal N-H···N hydrogen bonds between the sulfonamide NH and the pyridine N of a neighboring molecule. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of contacts. H···H contacts typically dominate, reflecting the importance of van der Waals forces, followed by C···H/H···C contacts, which can indicate C-H···π interactions involving the aromatic rings. mdpi.com
Energy framework calculations use the quantum chemically derived monomer wavefunctions to compute the interaction energies (electrostatic, dispersion, polarization, and repulsion) between pairs of molecules in the crystal lattice. nih.govphyschemres.org These energies are visualized as cylinders connecting molecular centroids, where the cylinder thickness is proportional to the interaction strength. researchgate.net This provides a clear picture of the crystal's energetic topology, showing, for example, that the stability of the crystal lattice is primarily driven by dispersion forces, with electrostatic interactions from hydrogen bonds providing directional stability. physchemres.org
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Key Interaction | Reference |
| H···H | ~45% | van der Waals / dispersion forces | mdpi.com |
| C···H / H···C | ~28% | C-H···π interactions | nih.gov |
| O···H / H···O | ~12% | Weak C-H···O and N-H···O hydrogen bonds | nih.gov |
| N···H / H···N | ~8% | N-H···N hydrogen bonds | nih.gov |
| C···C | ~4% | π-π stacking | mdpi.com |
Future Research Directions and Current Gaps in N 4 Pyridinyl 2 Naphthalenesulfonamide Studies
Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets
A significant gap in the current knowledge of N-(4-Pyridinyl)-2-naphthalenesulfonamide is its biological activity profile. The structural motifs present in the molecule, namely the pyridine (B92270) and naphthalenesulfonamide moieties, are found in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications that warrant investigation. ekb.egnih.gov
Future research should focus on comprehensive screening of this compound against a diverse array of biological targets. Based on the activities of structurally related compounds, several areas appear particularly promising. For instance, many sulfonamide-containing compounds are known inhibitors of enzymes such as carbonic anhydrases and kinases. nih.govrsc.org Therefore, evaluating the inhibitory activity of this compound against these enzyme families could reveal novel therapeutic targets for diseases ranging from cancer to glaucoma. acs.org
Furthermore, naphthalenesulfonamide derivatives have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway implicated in oxidative stress and inflammation. nih.gov Investigating whether this compound can modulate this pathway could open up avenues for its use in treating conditions like acute lung injury. nih.gov The pyridine ring, a common feature in many pharmaceuticals, may also contribute to interactions with various receptors and enzymes, and its role in the biological activity of the compound should be systematically explored. nih.gov
A summary of potential, yet unexplored, therapeutic targets for this compound is presented in Table 1.
| Potential Target Class | Therapeutic Area | Rationale Based on Structural Analogs |
| Carbonic Anhydrases | Glaucoma, Cancer | Sulfonamide moiety is a classic zinc-binding group for this enzyme class. nih.govacs.org |
| Protein Kinases | Cancer, Inflammation | Many kinase inhibitors incorporate pyridine and sulfonamide scaffolds. |
| Keap1-Nrf2 Pathway | Inflammatory Diseases, Neurodegeneration | Naphthalenesulfonamide core is present in known inhibitors of this pathway. nih.gov |
| β-Lactamases | Infectious Diseases | Sulfonamide derivatives have been designed as inhibitors of these bacterial enzymes. nih.gov |
Development of Innovative Synthetic Routes for Expanded Chemical Space Exploration
The exploration of the full therapeutic potential of this compound is currently hampered by a lack of diverse synthetic routes to create a library of related analogs. The development of innovative and efficient synthetic methodologies is crucial for expanding the chemical space around this core structure.
Future research in this area should aim to develop modular synthetic strategies that allow for the facile introduction of a wide variety of substituents on both the pyridine and naphthalene (B1677914) rings. This could involve leveraging modern cross-coupling reactions to append different functional groups. nih.gov For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported through a one-pot reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine. researchgate.net Similar approaches could be adapted for the synthesis of this compound and its derivatives.
The creation of a diverse chemical library will enable a thorough investigation of the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. This, in turn, will guide the design of more effective and targeted therapeutic agents.
Integration of Multi-omics Data with Mechanistic Studies
A significant gap in our understanding of this compound is its mechanism of action at a molecular level. Even if a biological activity is identified, the precise way in which the compound exerts its effects within a biological system will remain unknown without further detailed studies.
The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the mechanism of action of this compound. nih.govmdpi.combiocompare.com By treating cells or model organisms with the compound and analyzing the global changes in genes, proteins, and metabolites, researchers can identify the cellular pathways and processes that are perturbed. mdpi.com
This unbiased, systems-level approach can reveal novel drug targets and provide a comprehensive understanding of the compound's effects, both on-target and off-target. nih.gov Mechanistic insights gained from multi-omics studies are invaluable for predicting potential side effects and for identifying patient populations that are most likely to respond to a therapy based on this compound. nih.gov
Advances in Rational Design and Optimization Strategies for this compound Based Therapies
Should initial screening studies reveal promising biological activity, the next critical step will be the rational design and optimization of this compound to enhance its therapeutic potential. This involves a multidisciplinary approach that combines computational modeling, synthetic chemistry, and biological testing.
Structure-based drug design can be employed if the three-dimensional structure of the biological target is known. nih.gov Computational docking studies can predict how this compound and its analogs bind to the target, allowing for the design of modifications that improve binding affinity and selectivity. acs.org The rational design of sulfonamide inhibitors has been successfully applied to various targets, including carbonic anhydrases and β-lactamases. rsc.orgnih.gov
Lead optimization will also focus on improving the pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications to the core structure can be made to enhance solubility, metabolic stability, and oral bioavailability, all of which are critical for the development of a successful drug. Fragment-based approaches and the "tail approach" have been effectively used in the design of other sulfonamide inhibitors to improve these properties. acs.orgnih.gov
A summary of potential optimization strategies for this compound is presented in Table 2.
| Optimization Strategy | Goal | Methodologies |
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Synthesis and biological testing of a library of analogs. |
| Structure-Based Drug Design | Improve target binding | Computational docking and molecular modeling. nih.gov |
| Physicochemical Property Modification | Improve ADME profile | Introduction of polar groups to increase solubility; modification of metabolically labile sites. |
| Prodrug Approach | Enhance delivery and reduce toxicity | Chemical modification to create an inactive precursor that is activated at the target site. |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-(4-Pyridinyl)-2-naphthalenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a naphthalenesulfonyl chloride derivative with a 4-aminopyridine moiety. Key steps include:
- Sulfonamide Formation : React 2-naphthalenesulfonyl chloride with 4-aminopyridine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .
- Optimization : Adjust reaction temperature (often 0–25°C to minimize side reactions), solvent polarity, and stoichiometric ratios. Chemoselective protecting groups may be required if reactive sites are present .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., sulfonamide NH at δ 8.5–9.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å, and pyridine ring planarity can be validated .
Q. How can researchers assess the purity and stability of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (60:40) to quantify purity (>95%) .
- Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure. Monitor via TLC or HPLC for decomposition products .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Data Reconciliation : Compare SCXRD bond metrics (e.g., sulfonamide torsion angles) with DFT-calculated geometries. Discrepancies may arise from crystal packing effects versus gas-phase calculations .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., sulfonamide rotamers) that may explain spectral broadening .
Q. What strategies enhance the bioactivity of this compound derivatives, such as sPLA₂ inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to improve binding. For example, N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide (IC₅₀ = 0.8 µM against sPLA₂) .
- Molecular Docking : Use software like AutoDock to predict interactions with sPLA₂ catalytic sites (e.g., His48, Asp49). Validate via mutagenesis and enzyme kinetics .
Q. How can researchers address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., sulfonyl chloride precursors) via in-situ FT-IR or LC-MS .
- Catalysis : Employ Pd-catalyzed cross-coupling for pyridine functionalization or microwave-assisted synthesis to reduce reaction times .
Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Measure enzyme inhibition (e.g., sPLA₂ activity via colorimetric substrate hydrolysis) .
- Cellular Models : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., COX-2 or NF-κB pathways) .
- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Data Analysis and Contradiction Management
Q. How should researchers interpret contradictory bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Control Standardization : Ensure consistent buffer conditions (pH, ionic strength) and compound solubility (e.g., DMSO concentration ≤1%) across experiments .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
